(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
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Overview
Description
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is a naturally occurring cyclic depsipeptide antibiotic, known for its potent antibacterial properties. It is part of the katanosin family, which also includes katanosin B. These compounds are derived from the fermentation broth of microorganisms such as Cytophaga and Lysobacter species . This compound has garnered significant attention due to its effectiveness against Gram-positive bacteria, including problematic hospital pathogens like staphylococci and enterococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of katanosin A involves complex peptide synthesis techniques. One of the primary methods is solid-phase peptide synthesis (SPPS), which allows for the assembly of the cyclic depsipeptide structure. The process includes the preparation of Fmoc-protected L-β-hydroxy amino acids, which are crucial for the synthesis . The synthetic route typically involves the following steps:
Fmoc Protection: Protecting the amino acids with Fmoc groups.
Coupling: Sequentially coupling the amino acids on a solid support.
Cyclization: Forming the cyclic structure through ester bond formation.
Cleavage: Removing the peptide from the solid support and deprotecting the amino acids.
Industrial Production Methods: Industrial production of katanosin A is challenging due to its complex structure. The natural production involves fermentation using strains of Cytophaga or Lysobacter. The fermentation broth is then subjected to extraction and purification processes, including the use of organic solvents like butanol and methanol, centrifugation, and preparative HPLC .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions help in determining the stereochemistry of the amino acids present in katanosin A.
Substitution: Substitution reactions are used to replace specific amino acids to study the structure-activity relationship.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid.
Reducing Agents: Lithium borohydride.
Coupling Reagents: Fmoc-protected amino acids for SPPS.
Major Products Formed: The major products formed from these reactions include various derivatives of katanosin A with modified amino acid sequences, which help in understanding the structure-activity relationship .
Scientific Research Applications
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their synthesis.
Biology: Investigated for its antibacterial properties and mechanism of action against Gram-positive bacteria.
Medicine: Potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Explored for its use in developing new antibiotics and understanding bacterial resistance mechanisms.
Mechanism of Action
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide exerts its antibacterial effects by targeting bacterial cell wall biosynthesis. It forms complexes with lipid intermediates involved in peptidoglycan biosynthesis, such as Lipid I and Lipid II . This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The primary molecular targets are the lipid-linked cell wall precursors, and the pathway involves the inhibition of transglycosylation and transpeptidation steps .
Comparison with Similar Compounds
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is unique due to its specific amino acid composition and cyclic depsipeptide structure. Similar compounds include:
Katanosin B: Differs from katanosin A by having isoleucine instead of valine at a specific position.
Plusbacin A3: Another cyclic depsipeptide antibiotic with a similar mode of action but different amino acid sequence.
Ramoplanin and Teixobactin: Both recognize lipid-linked cell wall precursors but have different structures and binding mechanisms.
This compound stands out due to its potent activity against antibiotic-resistant bacteria and its unique cyclic depsipeptide structure, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C57H95N15O17 |
---|---|
Molecular Weight |
1262.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62)/t30-,32-,33-,34+,35+,36+,38+,39-,40+,41+,42+,43+,44+,45+/m1/s1 |
InChI Key |
SHQGVBSYOMBSEU-QHVVLMAPSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCN=C(N)N)CC(C)C)[C@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N |
Synonyms |
katanosin A |
Origin of Product |
United States |
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